molecular formula C7H8OS B6155122 5-methyl-2-sulfanylphenol CAS No. 23385-42-4

5-methyl-2-sulfanylphenol

Cat. No.: B6155122
CAS No.: 23385-42-4
M. Wt: 140.20 g/mol
InChI Key: SXLBJFAJTHUSQF-UHFFFAOYSA-N
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Description

5-methyl-2-sulfanylphenol: is an organic compound with the molecular formula C7H8OS It is also known by its IUPAC name, 2-mercapto-5-methylphenol This compound is characterized by the presence of a hydroxyl group (-OH) and a thiol group (-SH) attached to a benzene ring, making it a phenolic thiol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-sulfanylphenol typically involves the introduction of a thiol group into a methylphenol precursor. One common method is the reaction of 5-methyl-2-nitrophenol with hydrogen sulfide (H2S) in the presence of a reducing agent such as iron powder. The reaction proceeds under reflux conditions, resulting in the reduction of the nitro group to a thiol group, forming this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a steady supply of reactants and efficient removal of by-products. The use of catalysts and controlled temperature and pressure conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-methyl-2-sulfanylphenol can undergo oxidation reactions, where the thiol group is converted to a disulfide or sulfonic acid group. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form 5-methyl-2-aminophenol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group in this compound can participate in electrophilic aromatic substitution reactions. For example, it can react with acyl chlorides to form esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Acyl chlorides, sulfuric acid (H2SO4) as a catalyst

Major Products:

    Oxidation: Disulfides, sulfonic acids

    Reduction: 5-methyl-2-aminophenol

    Substitution: Esters of this compound

Scientific Research Applications

Chemistry: 5-methyl-2-sulfanylphenol is used as a building block in organic synthesis. Its unique functional groups allow it to participate in a variety of chemical reactions, making it valuable for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential antioxidant properties. The presence of both hydroxyl and thiol groups enables it to scavenge free radicals, which can help in understanding oxidative stress mechanisms.

Medicine: The compound’s antioxidant properties also make it a candidate for pharmaceutical research. It is investigated for its potential to protect cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Industry: In industrial applications, this compound is used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it a versatile compound for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-methyl-2-sulfanylphenol primarily involves its ability to donate hydrogen atoms from its hydroxyl and thiol groups. This donation can neutralize free radicals, thereby exhibiting antioxidant activity. The compound can also form disulfide bonds through the oxidation of its thiol group, which can affect protein structure and function in biological systems.

Comparison with Similar Compounds

    2-methyl-5-sulfanylphenol: Similar to 5-methyl-2-sulfanylphenol but with the positions of the methyl and thiol groups reversed.

    4-methyl-2-sulfanylphenol: Another isomer with the methyl group at the 4-position instead of the 5-position.

    2-mercaptophenol: Lacks the methyl group, making it less hydrophobic compared to this compound.

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which influences its reactivity and properties. The presence of both hydroxyl and thiol groups in specific positions on the benzene ring allows for unique interactions and reactions that are not as readily achievable with its isomers or similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-methyl-2-sulfanylphenol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methylphenol", "sodium sulfide", "sodium hydroxide", "chloroacetic acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 4-methylphenol in water and add sodium hydroxide to adjust the pH to 10-11.", "Step 2: Add sodium sulfide to the solution and heat at 80-90°C for 2-3 hours to form 4-methyl-2-sulfanylphenol.", "Step 3: Filter the mixture and wash the solid with water.", "Step 4: Dissolve 4-methyl-2-sulfanylphenol in ethanol and add chloroacetic acid.", "Step 5: Add sodium bicarbonate to the mixture to adjust the pH to 7-8.", "Step 6: Heat the mixture at reflux for 2-3 hours to form 5-methyl-2-sulfanylphenol.", "Step 7: Cool the mixture and filter the solid.", "Step 8: Wash the solid with water and dry to obtain the final product." ] }

CAS No.

23385-42-4

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

5-methyl-2-sulfanylphenol

InChI

InChI=1S/C7H8OS/c1-5-2-3-7(9)6(8)4-5/h2-4,8-9H,1H3

InChI Key

SXLBJFAJTHUSQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S)O

Purity

95

Origin of Product

United States

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